Cas no 2176270-56-5 (7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione)

7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione is a specialized organic compound with potential applications in pharmaceutical research. Characterized by its unique structure, this product offers advantages such as high purity and stability, which are crucial for in vitro and in vivo studies. Its distinct 1lambda6,4-thiazepane-1,1-dione core is known for its potential bioactivity, making it a valuable tool for exploring novel therapeutic agents.
7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione structure
2176270-56-5 structure
商品名:7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione
CAS番号:2176270-56-5
MF:C19H17F4NO4S
メガワット:431.401198148727
CID:5469649

7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione 化学的及び物理的性質

名前と識別子

    • (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(trifluoromethoxy)phenyl)methanone
    • [7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[3-(trifluoromethoxy)phenyl]methanone
    • 7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione
    • インチ: 1S/C19H17F4NO4S/c20-16-7-2-1-6-15(16)17-8-9-24(10-11-29(17,26)27)18(25)13-4-3-5-14(12-13)28-19(21,22)23/h1-7,12,17H,8-11H2
    • InChIKey: GKLYJZYXTJPDQH-UHFFFAOYSA-N
    • ほほえんだ: S1(CCN(C(C2C=CC=C(C=2)OC(F)(F)F)=O)CCC1C1C=CC=CC=1F)(=O)=O

計算された属性

  • せいみつぶんしりょう: 431.08144185 g/mol
  • どういたいしつりょう: 431.08144185 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 29
  • 回転可能化学結合数: 3
  • 複雑さ: 679
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 72.1
  • ぶんしりょう: 431.4

7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6557-1473-2μmol
7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione
2176270-56-5
2μmol
$57.0 2023-09-08
Life Chemicals
F6557-1473-5μmol
7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione
2176270-56-5
5μmol
$63.0 2023-09-08
Life Chemicals
F6557-1473-25mg
7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione
2176270-56-5
25mg
$109.0 2023-09-08
Life Chemicals
F6557-1473-75mg
7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione
2176270-56-5
75mg
$208.0 2023-09-08
Life Chemicals
F6557-1473-20mg
7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione
2176270-56-5
20mg
$99.0 2023-09-08
Life Chemicals
F6557-1473-100mg
7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione
2176270-56-5
100mg
$248.0 2023-09-08
Life Chemicals
F6557-1473-2mg
7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione
2176270-56-5
2mg
$59.0 2023-09-08
Life Chemicals
F6557-1473-10mg
7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione
2176270-56-5
10mg
$79.0 2023-09-08
Life Chemicals
F6557-1473-3mg
7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione
2176270-56-5
3mg
$63.0 2023-09-08
Life Chemicals
F6557-1473-50mg
7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione
2176270-56-5
50mg
$160.0 2023-09-08

7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione 関連文献

7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dioneに関する追加情報

Introduction to 7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione and Its Significance in Modern Chemical Research

7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione, with the CAS number 2176270-56-5, represents a compound of significant interest in the realm of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including fluorine and trifluoromethoxy substituents, as well as the thiazepane core, contributes to its unique chemical properties and biological activities.

The structural composition of this compound is a testament to the sophisticated synthetic strategies employed in modern organic chemistry. The thiazepane scaffold, a heterocyclic structure containing sulfur and nitrogen atoms, is known for its versatility in drug design. It serves as a privileged scaffold in medicinal chemistry due to its ability to interact favorably with biological targets. In particular, the fluorophenyl moiety introduces electronic and steric effects that can modulate the compound's pharmacokinetic and pharmacodynamic profiles.

The trifluoromethoxy group appended to the benzoyl moiety further enhances the compound's potential as a pharmacophore. Fluoro-substituted compounds are widely recognized for their improved metabolic stability, lipophilicity, and binding affinity. These attributes make them particularly valuable in the development of small-molecule drugs. The benzoyl group itself contributes to the compound's solubility and bioavailability, factors that are critical for therapeutic efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have been instrumental in understanding how 7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione interacts with target proteins. These studies suggest that the compound may exhibit inhibitory effects on enzymes involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis and autoimmune disorders.

In vitro experiments have further corroborated these findings. Preliminary assays indicate that the compound demonstrates significant inhibitory activity against certain kinases, which are key players in cancer signaling pathways. The ability to modulate kinase activity is highly desirable in oncology research, as it offers a potential mechanism for disrupting tumor growth and progression.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and palladium-mediated cross-coupling techniques, have been employed to construct the complex thiazepane core. These methods not only enhance efficiency but also minimize unwanted byproducts.

The role of fluorine in pharmaceuticals cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to improved pharmacological properties. For instance, fluorine can increase metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 oxidases. Additionally, fluorine substitution can enhance binding affinity by altering electronic distributions within the molecule.

Current research is expanding into exploring derivatives of this compound to optimize its therapeutic potential. By modifying substituents or altering the core structure, scientists aim to develop analogs with enhanced efficacy and reduced side effects. Such efforts are guided by principles of structure-activity relationships (SAR), which help predict how changes in molecular structure will affect biological activity.

The development of novel therapeutic agents is a multi-disciplinary endeavor that requires collaboration across various scientific disciplines. Chemists play a pivotal role in designing and synthesizing new molecules, while biologists focus on evaluating their biological effects. Pharmacologists integrate these findings to develop safe and effective drugs for clinical use.

The significance of 7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione extends beyond its immediate applications in drug development. It serves as a valuable tool for studying fundamental aspects of molecular recognition and drug-receptor interactions. Understanding how this compound interacts with biological targets provides insights that can be applied to designing future generations of pharmaceuticals.

As computational tools continue to evolve, so does our ability to predict and manipulate molecular properties with greater precision. This synergy between experimental chemistry and computational modeling holds immense promise for accelerating the discovery and development of new drugs.

In conclusion,7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and promising biological activities make it a subject of intense research interest. As our understanding of molecular interactions deepens,so too does our capacity to harness such compounds for improving human health.

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